(2E)-6-phenyl-2-(3,4,5-trimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Beschreibung
Eigenschaften
IUPAC Name |
(2E)-6-phenyl-2-[(3,4,5-trimethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O5S/c1-27-14-9-12(10-15(28-2)18(14)29-3)11-16-20(26)24-21(30-16)22-19(25)17(23-24)13-7-5-4-6-8-13/h4-11H,1-3H3/b16-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWQQAKAUWGJPRG-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N3C(=NC(=O)C(=N3)C4=CC=CC=C4)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/2\C(=O)N3C(=NC(=O)C(=N3)C4=CC=CC=C4)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
463366-91-8 | |
| Record name | (2E)-6-PHENYL-2-(3,4,5-TRIMETHOXYBENZYLIDENE)-7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7(2H)-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Wirkmechanismus
Target of Action
The primary targets of this compound are proteins involved in cell growth and proliferation. The compound has been shown to inhibit tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β.
Mode of Action
The compound interacts with its targets by binding to their active sites, thereby inhibiting their function. For instance, it has been found to inhibit tubulin polymerization, which is crucial for cell division. It also inhibits the function of Hsp90, a protein that helps other proteins fold properly.
Biochemical Pathways
The compound affects several biochemical pathways. By inhibiting tubulin polymerization, it disrupts the formation of the mitotic spindle, thereby preventing cell division. By inhibiting Hsp90, it disrupts protein folding, leading to the degradation of misfolded proteins. The compound also inhibits the function of TrxR, an enzyme involved in maintaining the redox state of cells.
Pharmacokinetics
Compounds with similar structures have been found to have good bioavailability and are able to cross the blood-brain barrier
Result of Action
The inhibition of the aforementioned targets leads to a halt in cell division, degradation of misfolded proteins, and disruption of the cellular redox state. These effects can lead to cell death, particularly in rapidly dividing cells such as cancer cells.
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability. Additionally, the presence of other compounds can affect its stability and efficacy.
Biochemische Analyse
Biologische Aktivität
The compound (2E)-6-phenyl-2-(3,4,5-trimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione (CAS Number: 463366-91-8) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound.
Synthesis
The synthesis of this compound typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with appropriate thiazole and triazine derivatives. The resulting product has been characterized using various spectroscopic techniques such as NMR and IR spectroscopy to confirm its structure.
Biological Activity Overview
Various studies have reported on the biological activities of related thiazolo[3,2-b][1,2,4]triazine derivatives. These activities include:
- Antifungal Activity : Some derivatives have been evaluated for antifungal properties against species such as Candida albicans and Candida parapsilosis. However, many showed limited efficacy in vitro .
- Anticonvulsant Activity : Certain thiazolo[3,2-b][1,2,4]triazine derivatives demonstrated anticonvulsant effects in animal models. These compounds exhibited protective effects against seizures induced by maximal electroshock and pentylene tetrazole .
- Anticancer Potential : Recent investigations into similar compounds suggest potential anticancer properties. For example, derivatives have shown cytotoxic activity against various cancer cell lines (e.g., BxPC-3 and HCT-116) at nanomolar concentrations without significant toxicity to normal cells . The mechanism often involves the induction of apoptosis through caspase activation .
Antifungal Studies
A study synthesized several thiazolo[3,2-b][1,2,4]triazole derivatives and assessed their antifungal activity. The results indicated that while some compounds had structural promise, their antifungal efficacy was generally low .
Anticonvulsant Studies
Research into the anticonvulsant properties of thiazolo[3,2-b][1,2,4]triazoles revealed that these compounds could significantly reduce seizure frequency in animal models. This suggests a potential pathway for developing new anticonvulsant medications .
Anticancer Studies
The anticancer potential of related compounds has been highlighted in several studies:
- Mechanisms of Action : Compounds were found to inhibit key signaling pathways involved in cancer progression (e.g., AKT-mTOR pathway). This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .
- Cytotoxicity Profiles : In vitro studies indicated that certain derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects during treatment .
Data Table of Biological Activities
Case Studies
- Antifungal Efficacy : A specific study evaluated several thiazolo[3,2-b][1,2,4]triazole derivatives against clinical strains of Candida. The results indicated poor activity across the board but highlighted structural features that may enhance future derivative designs .
- Anticancer Mechanism : In vitro studies on a series of compounds showed that they induce apoptosis via the intrinsic pathway by activating caspases 8 and 9. This suggests a promising direction for further research into their use as anticancer agents .
Vergleich Mit ähnlichen Verbindungen
Structural Analogs and Substitution Patterns
The following compounds share the thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione core but differ in substituents:
Electronic and Steric Effects
- The steric bulk may improve binding affinity in enzyme active sites . The phenyl group at position 6 contributes to hydrophobic interactions.
- Dimethylamino Analog : The 4-(dimethylamino)benzylidene substituent introduces a strong electron-donating group, but its planar structure offers less steric hindrance compared to the trimethoxy variant.
-
- The 2-(allyloxy)benzylidene group adds an ether oxygen and alkene functionality, which may participate in hydrogen bonding or redox reactions.
- The phenyl group at position 6 mirrors the target compound, suggesting similar hydrophobic interactions.
Q & A
Q. Structure-Activity Relationship (SAR) Insights :
Q. Methodology :
- Compare analogues via isosteric replacement (e.g., methoxy → ethoxy) .
- Use QSAR models to predict logP and polar surface area for bioavailability .
Advanced: What computational methods predict binding modes with biological targets?
Methodological Answer:
- Molecular Docking :
- Autodock Vina or Schrödinger Suite to model interactions with tubulin (PDB: 1SA0) or kinases (PDB: 3WZE) .
- MD Simulations :
- GROMACS for 100 ns trajectories to assess stability of ligand-protein complexes .
- Pharmacophore Mapping :
- Identify critical hydrogen bonds (e.g., between C=O and Lys254 of tubulin) .
Advanced: How is compound stability evaluated under varying experimental conditions?
Methodological Answer:
- Accelerated Stability Studies :
- Incubate at 40°C/75% RH for 4 weeks; monitor degradation via HPLC (C18 column, acetonitrile/water) .
- pH Stability :
- Test solubility and integrity in buffers (pH 2–9) using UV-Vis spectroscopy (λmax ~320 nm) .
- Photostability :
- Expose to UV light (254 nm) for 24h; quantify decomposition products via LC-MS .
Advanced: How can synthetic byproducts be characterized and minimized?
Methodological Answer:
- Byproduct Identification :
- LC-HRMS to detect dimers or oxidized derivatives (e.g., m/z +16 for epoxides) .
- Process Optimization :
- Reduce reaction time (<12h) and use inert atmospheres (N₂) to prevent oxidation .
- Green Chemistry :
- Replace DMF with cyclopentyl methyl ether (CPME) for safer solvent profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
